

Foreword: The Architectural Blueprint of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700

[Get Quote](#)

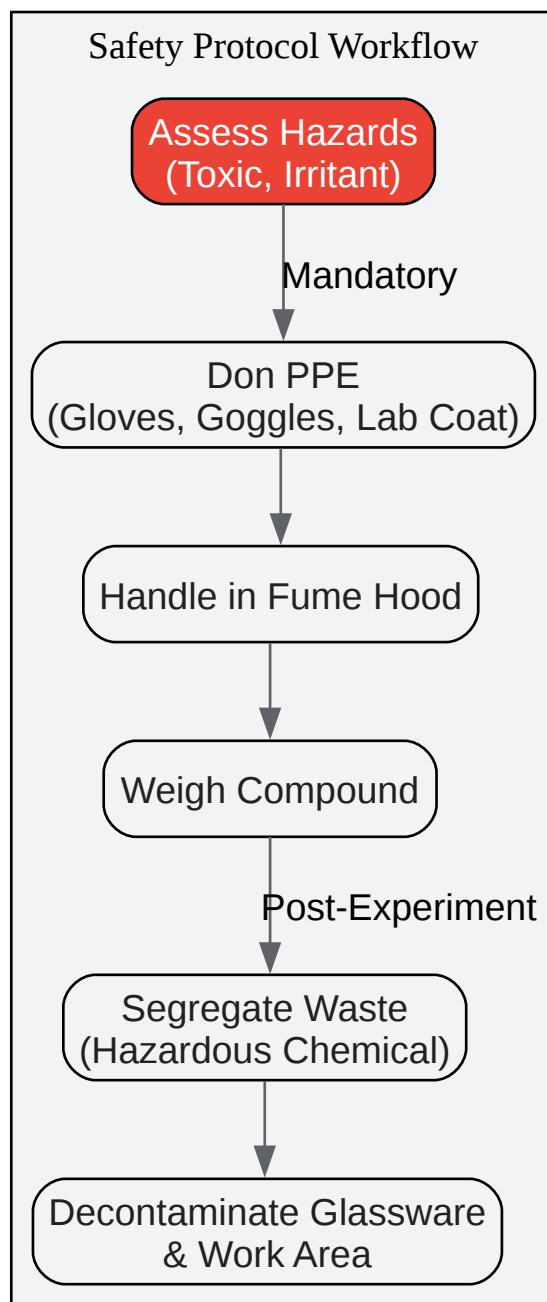
(2-Hydroxyphenyl)acetonitrile, a seemingly straightforward aromatic compound, serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] Its structure, featuring a nucleophilic hydroxyl group ortho to a cyanomethyl substituent on a benzene ring, imparts a unique reactivity profile that is leveraged in the creation of benzofurans and other heterocyclic systems of medicinal importance.^{[1][2][3]} An unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a prerequisite for ensuring the integrity of synthesis pathways, the purity of final products, and the ultimate safety and efficacy of a developed drug.

This guide eschews a generic, templated approach. Instead, it is structured to mirror the logical workflow of a comprehensive structural elucidation campaign. We will begin with the foundational physicochemical properties and then delve into the core analytical techniques—NMR, IR, and Mass Spectrometry—that together provide a cohesive and definitive structural portrait. Each section is designed to explain not just the "how" but the "why," providing the causal reasoning behind methodological choices, a hallmark of a robust and self-validating scientific process.

Foundational Physicochemical & Safety Profile

A thorough analysis begins with an understanding of the compound's basic properties and handling requirements. This data informs sample preparation, choice of analytical solvents, and necessary safety protocols.

Physicochemical Properties

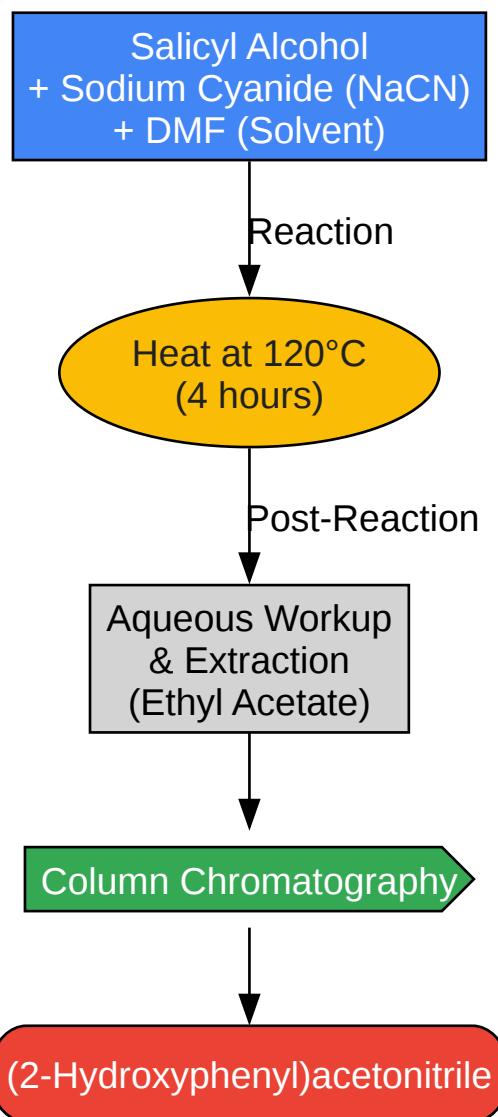

The physical characteristics of **(2-Hydroxyphenyl)acetonitrile** are summarized below. These values are critical for predicting solubility, planning purification strategies (like recrystallization), and confirming sample identity against established data.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	PubChem[4]
Molecular Weight	133.15 g/mol	PubChem[4]
Appearance	White to light yellow/brown solid	MySkinRecipes[1]
Melting Point	122-123 °C	Chemsr[5]
Boiling Point	285.2 ± 15.0 °C at 760 mmHg	Chemsr[5]
CAS Number	14714-50-2	PubChem[4]

Safety & Handling: A Non-Negotiable Prerequisite

The presence of a nitrile group necessitates stringent safety protocols due to the potential for cyanide release under specific conditions and the compound's inherent toxicity.

- Primary Hazards: The compound is classified as toxic if swallowed or inhaled and harmful in contact with skin.[4] It can cause skin and serious eye irritation.[4][6]
- Handling: Always handle **(2-Hydroxyphenyl)acetonitrile** in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.


[Click to download full resolution via product page](#)

Caption: Workflow for safe handling of **(2-Hydroxyphenyl)acetonitrile**.

Synthesis Pathway: Structural Context

Understanding the synthesis of **(2-Hydroxyphenyl)acetonitrile** is crucial for anticipating potential impurities that could interfere with structural analysis. A common laboratory-scale

synthesis involves the reaction of salicyl alcohol with sodium cyanide.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(2-Hydroxyphenyl)acetonitrile**.

This process highlights potential impurities such as unreacted salicyl alcohol or side products from the reaction, which must be considered during spectral interpretation.

Spectroscopic Elucidation: A Multi-Faceted Approach

No single technique provides a complete structural picture. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

Causality of Experimental Choices:

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the compound, and importantly, its non-acidic nature allows for the observation of the exchangeable phenolic hydroxyl proton, which would be lost in solvents like D₂O.
- Techniques: A standard ¹H NMR provides information on the number of different types of protons and their neighboring environments. A ¹³C NMR provides a count of unique carbon atoms. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh approximately 10-20 mg of **(2-Hydroxyphenyl)acetonitrile**.
- Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- Homogenization: Gently vortex the tube until the sample is fully dissolved.
- Data Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum.
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

- Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Predicted Spectral Data & Interpretation: The structure contains 4 aromatic protons, 2 methylene protons, and 1 hydroxyl proton, all in unique chemical environments.

¹H NMR Data
(Predicted in
DMSO-d₆)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Phenolic OH	~9.8	Broad Singlet	1H	Acidic proton, often broad due to exchange.
Aromatic CH	~7.1-7.2	Multiplet	2H	Protons ortho and para to the -OH group.
Aromatic CH	~6.8-6.9	Multiplet	2H	Protons meta to the -OH group.
Methylene CH ₂	~3.8	Singlet	2H	Protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group.

¹³C NMR Data (Predicted in DMSO-d₆)

Assignment	Chemical Shift (δ , ppm)	Rationale
C≡N (Nitrile)	~118	Characteristic shift for a nitrile carbon.
C-OH (Phenolic)	~155	Aromatic carbon attached to an electronegative oxygen.
Quaternary C	~119	Aromatic carbon attached to the CH ₂ CN group.
Aromatic CH	~115-130	Four distinct peaks for the aromatic CH carbons.
CH ₂ (Methylene)	~17	Aliphatic carbon adjacent to a nitrile and aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality of Experimental Choices:

- Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets.

Experimental Protocol: FTIR-ATR

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **(2-Hydroxyphenyl)acetonitrile** onto the crystal.

- **Apply Pressure:** Use the pressure clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum of absorbance or transmittance vs. wavenumber is analyzed for characteristic peaks.

Predicted Spectral Data & Interpretation: The IR spectrum provides a distinct fingerprint confirming the presence of the hydroxyl, nitrile, and aromatic functionalities.

IR Absorption Data (Predicted)		
Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode & Rationale
3400-3200 (Broad)	O-H	Stretching. The broadness is indicative of intermolecular hydrogen bonding.
~2250 (Sharp)	C≡N	Stretching. The nitrile group gives a characteristic sharp, medium-intensity peak.
3100-3000	Aromatic C-H	Stretching.
1600-1450	Aromatic C=C	Ring stretching vibrations.
~1250	C-O	Stretching of the phenolic C-O bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Causality of Experimental Choices:

- **Ionization Method:** Electron Ionization (EI) is a robust and common technique that provides a clear molecular ion peak and extensive, reproducible fragmentation patterns, which act as a molecular fingerprint.

Experimental Protocol: GC-MS (with EI source)

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or methanol.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph (GC). The GC separates the analyte from any volatile impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source and is bombarded with high-energy electrons (typically 70 eV).
- **Mass Analysis:** The resulting positively charged ions (the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Predicted Spectral Data & Interpretation: The mass spectrum will confirm the molecular weight and reveal stable fragments.

**Mass Spectrometry Data
(Predicted, EI)**

m/z Value	Assignment	Rationale
133	$[M]^+$	Molecular ion, corresponding to the intact molecule $C_8H_7NO^+$.
104	$[M - HCN]^+$	Loss of a neutral hydrogen cyanide molecule, a common fragmentation for benzyl cyanides.
105	$[M - C_2H_2N]^+$	Loss of the cyanomethyl radical.
77	$[C_6H_5]^+$	Phenyl cation, indicative of an aromatic ring.

The Definitive Structure: X-ray Crystallography

While spectroscopic methods provide powerful evidence for connectivity, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.^[8]

Causality and Protocol Overview: The primary challenge is growing a single, diffraction-quality crystal. This is often more art than science, involving the slow evaporation of a solvent from a saturated solution of the purified compound.^[9]

- **Crystal Growth:** Dissolve purified **(2-Hydroxyphenyl)acetonitrile** in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly and undisturbed over several days.
- **Crystal Mounting:** A suitable crystal (clear, well-defined faces, ~0.1-0.3 mm) is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots) is recorded

on a detector.

- Structure Solution & Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data.^[8]

The resulting structure would provide the ultimate, unambiguous confirmation of the ortho-substitution pattern and reveal how molecules pack in the crystal lattice, likely showcasing hydrogen bonding between the phenolic hydroxyl group of one molecule and the nitrile nitrogen of a neighboring molecule.

Conclusion: A Self-Validating Analytical Framework

The structural analysis of **(2-Hydroxyphenyl)acetonitrile** is a case study in the power of a multi-technique, logical approach. The foundational data from NMR establishes the C-H framework, IR confirms the essential functional groups, and MS validates the molecular weight and fragmentation logic. Each technique corroborates the others, creating a self-validating system that culminates in a high-confidence structural assignment, with X-ray crystallography serving as the final, definitive proof. For researchers in drug development, this level of analytical rigor is the bedrock upon which all subsequent synthetic and biological work is built.

References

- **(2-Hydroxyphenyl)acetonitrile** | CAS#:14714-50-2 | Chemsoc. Chemsoc.
- **2-(2-Hydroxyphenyl)acetonitrile** | C8H7NO | CID 10582824 - PubChem. National Center for Biotechnology Information.
- 2-(4-Hydroxyphenyl)Acetonitrile - ChemBK. ChemBK.
- **(2-Hydroxyphenyl)acetonitrile** - MySkinRecipes. MySkinRecipes.
- US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents. Google Patents.
- Showing metabocard for (\pm) -2-Hydroxy-2-phenylacetonitrile (HMDB0034666). The Human Metabolome Database.
- Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights - ChemComplex. ChemComplex.
- Acetonitrile in the Pharmaceutical Industry - Lab Alley. Lab Alley.
- Understanding x-ray crystallography structures - YouTube. YouTube.
- Tutorials - The Center for Xray Crystallography » University of Florida. University of Florida.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2-Hydroxyphenyl)acetonitrile [myskinrecipes.com]
- 2. (2-Hydroxyphenyl)acetonitrile | 14714-50-2 | PAA71450 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2-Hydroxyphenyl)acetonitrile | C8H7NO | CID 10582824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Hydroxyphenyl)acetonitrile | CAS#:14714-50-2 | Chemsoc [chemsoc.com]
- 6. fishersci.com [fishersci.com]
- 7. (2-Hydroxyphenyl)acetonitrile | 14714-50-2 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- To cite this document: BenchChem. [Foreword: The Architectural Blueprint of a Key Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171700#structural-analysis-of-2-hydroxyphenyl-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com